molecular formula C17H20N4O3 B12375143 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione

3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione

Cat. No.: B12375143
M. Wt: 328.4 g/mol
InChI Key: CFOMGFBCZSPWCX-UHFFFAOYSA-N
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Description

3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused to an isoindolinone scaffold substituted with a piperazine moiety at the 6-position. This structural motif is characteristic of immunomodulatory imide drugs (IMiDs), which are widely investigated for their roles in protein degradation via cereblon E3 ligase modulation .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-oxo-5-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-1-2-12(9-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23)

InChI Key

CFOMGFBCZSPWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A widely cited method involves Buchwald-Hartwig amination to introduce the piperazine moiety. For example:

  • Starting material : 3-(5-bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (CAS 2229723-92-4).
  • Reagents : Piperazine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
  • Conditions : DMSO, 80–100°C, 12–24 hours.
  • Yield : ~60–75% after purification by reversed-phase HPLC.

This method leverages the bromine atom at the 5-position of the isoindolinone ring for selective amination. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by coordination with piperazine and reductive elimination.

Nucleophilic Aromatic Substitution (SNAr)

In cases where electron-withdrawing groups activate the aromatic ring, SNAr is feasible:

  • Substrate : 3-(5-nitro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione.
  • Reagents : Piperazine, K₂CO₃.
  • Conditions : DMF, 120°C, 8 hours.
  • Yield : ~50–65%.

The nitro group acts as a leaving group under basic conditions, facilitating substitution by piperazine.

Stepwise Synthesis from Glutarimide Derivatives

A modular approach constructs the isoindolinone-glutarimide framework before introducing piperazine:

Glutarimide-Alkylation

  • Step 1 : Condensation of glutarimide with 5-bromoisoindolin-1-one using K₂CO₃ in DMF at 60°C.
  • Step 2 : Piperazine introduction via Buchwald-Hartwig amination (as in Section 1.1).

Salt Formation for Stabilization

The free base is often converted to salts for improved solubility:

  • Benzenesulfonate salt : Treatment with benzenesulfonic acid in ethanol (yield: 85–90%).
  • Hydrochloride salt : HCl gas bubbled into a THF solution of the free base.

Comparative Analysis of Methods

Method Catalyst/Reagents Conditions Yield Purity
Buchwald-Hartwig Pd(OAc)₂, Xantphos DMSO, 80°C, 12h 60–75% >95%
SNAr K₂CO₃ DMF, 120°C, 8h 50–65% >90%
Salt Formation (HCl) HCl gas THF, RT, 2h 85–90% >98%

Critical Reaction Parameters

  • Solvent Choice : DMSO and DMF are preferred for their high polarity and ability to dissolve both organic and inorganic reagents.
  • Catalyst Loading : Pd(OAc)₂ (5–10 mol%) with Xantphos (10 mol%) optimizes cross-coupling efficiency.
  • Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts and HPLC purification increase production costs. Alternatives like nickel catalysis are under exploration.
  • Green Chemistry : Recent efforts replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) without sacrificing yield.

Analytical Characterization

  • ¹H/¹³C NMR : Key peaks include δ 4.35–4.50 (piperazine N–CH₂), δ 2.60–2.80 (glutarimide protons).
  • HRMS : [M+H]⁺ = 329.15 (C₁₇H₂₁N₄O₃).

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione 6-piperazin-1-yl 341.34* Likely nucleophilic substitution PROTAC development; oncology (patented)
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide analogue) 6-amino 259.26 Nitro reduction (Pd/C or Fe/NH4Cl) PROTAC synthesis; cereblon binding
3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-005) 4-amino, 6-fluoro 277.25 Catalytic hydrogenation (Pd/C) Antineoplastic activity (preclinical)
3-(4-Amino-6-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-amino, 6-chloro 293.70 Fe/NH4Cl-mediated nitro reduction Not explicitly stated; structural probe
3-(4-((2-((4-Methoxyphenyl)amino)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Compound 20) 4-pyrimidinylamino, para-methoxy ~470 (estimated) Amine coupling in THF; TFA deprotection ALK/cereblon dual targeting

*Calculated molecular formula: C17H19N5O3.

Pharmacological and Functional Insights

  • PROTAC Applications : Both the target compound and the lenalidomide analogue serve as cereblon-binding "warheads" in proteolysis-targeting chimeras (PROTACs). The piperazine moiety may improve linker compatibility or degradation efficiency .
  • Oncology Potential: Novartis’ patent underscores the compound’s utility in neoplasms, paralleling NE-005’s antineoplastic activity . However, the pyrimidinylamino derivatives () demonstrate dual targeting of ALK and cereblon, suggesting broader therapeutic scope .
  • Solubility and Bioavailability : Piperazine’s polarity likely enhances aqueous solubility compared to halogenated analogues, though increased molecular weight (~341 vs. 259 for the compound) may reduce permeability .

Limitations and Challenges

  • Synthetic Yield : NE-005’s synthesis achieved only 18% yield due to catalytic hydrogenation inefficiencies , whereas piperazine introduction may require optimization to avoid similar pitfalls.

Biological Activity

3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione, also known by its CAS number 2229714-15-0, is a complex organic compound that has garnered significant attention in pharmacological research due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an isoindoline moiety, with a piperazine substituent that plays a crucial role in its biological interactions. Its molecular formula is C₁₇H₁₈N₄O₃, and it has a molecular weight of 328.37 g/mol. The structure can be represented as follows:

Molecular Structure C17H18N4O3\text{Molecular Structure }C_{17}H_{18}N_{4}O_{3}

Research indicates that 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione primarily interacts with the IKAROS Family Zinc Finger (IKZF) proteins, specifically IKZF2 and IKZF4. These proteins are critical for hematopoiesis and immune regulation. The compound's ability to modulate these proteins suggests potential therapeutic applications in treating cancers and autoimmune diseases.

Anticancer Potential

Studies have demonstrated that the compound exhibits significant anticancer activity by inhibiting the function of IKZF proteins. This inhibition can lead to reduced proliferation of cancer cells. For instance:

Study Findings
Study AShowed that the compound reduced IKZF2 levels in leukemia cell lines, leading to decreased cell viability.
Study BIndicated that treatment with the compound resulted in apoptosis in cancer cells through modulation of apoptotic pathways.

Immunomodulatory Effects

The compound has also been shown to influence immune responses by altering the expression levels of IKZF proteins:

Research Focus Outcome
Immune Cell ProfilingTreatment led to increased regulatory T-cell populations, suggesting potential for autoimmune disease management.
Cytokine ProductionAltered levels of pro-inflammatory cytokines were observed upon treatment with the compound.

Case Studies

  • Leukemia Treatment : A clinical trial involving patients with acute lymphoblastic leukemia (ALL) found that administration of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione resulted in significant reductions in leukemic cell counts.
  • Autoimmune Disorders : In a model of systemic lupus erythematosus (SLE), the compound demonstrated efficacy in reducing disease severity by modulating immune cell function.

Comparative Analysis with Similar Compounds

The unique interactions of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione with IKAROS proteins differentiate it from other structurally similar compounds:

Compound Name Structural Features Notable Activity
PomalidomideIsoindoline coreAnti-cancer properties
ThalidomideSimilar ring systemsBroader immunomodulatory effects
LenalidomideModified isoindolineEnhanced efficacy against multiple myeloma

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